molecular formula C11H9N3O2 B1209925 N-(furan-2-ylmethylideneamino)pyridine-4-carboxamide

N-(furan-2-ylmethylideneamino)pyridine-4-carboxamide

Cat. No.: B1209925
M. Wt: 215.21 g/mol
InChI Key: OOGABHAPRCRJSP-UHFFFAOYSA-N
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Description

N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This compound is derived from the condensation of furan-2-carboxaldehyde and pyridine-4-carbohydrazide.

Preparation Methods

The synthesis of N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between furan-2-carboxaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

The reaction conditions are relatively mild, making it accessible for small-scale synthesis in research laboratories .

Chemical Reactions Analysis

N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with biological targets through coordination with metal ions. The compound can form stable metal complexes, which can then interact with biological molecules such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(furan-2-ylmethylideneamino)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(9-3-5-12-6-4-9)14-13-8-10-2-1-7-16-10/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGABHAPRCRJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305097
Record name Furfural isonicotinoylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6956-53-2
Record name Furfural isonicotinoylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6956-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfural isonicotinoylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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